molecular formula C15H18ClNO4 B13044887 1-((Tert-butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid

1-((Tert-butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B13044887
M. Wt: 311.76 g/mol
InChI Key: WKZPXBGSPPVDHT-UHFFFAOYSA-N
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Description

1-((Tert-Butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 214139-26-1) is a chiral indene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Its molecular formula is C₁₅H₁₈ClNO₄, with an average molecular mass of 311.76 g/mol . The compound is structurally characterized by a dihydroindene core substituted with chlorine at position 6 and functionalized with Boc-amino and carboxylic acid groups at position 1. It is primarily utilized in pharmaceutical research as a building block for drug candidates, particularly in the synthesis of anti-inflammatory agents and protease inhibitors .

Properties

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

IUPAC Name

6-chloro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C15H18ClNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-6-9-4-5-10(16)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

WKZPXBGSPPVDHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Tert-butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-((Tert-butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity. The tert-butoxycarbonyl (Boc) group is often used to protect amines during synthesis, which facilitates the development of various derivatives with improved pharmacological properties.

Case Study: Anticancer Activity
A study explored the anticancer properties of derivatives of this compound, focusing on their ability to inhibit specific cancer cell lines. The results indicated that certain modifications led to significant cytotoxic effects against breast and prostate cancer cells, suggesting potential therapeutic applications in oncology.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of bioactive molecules. Researchers have utilized it to create novel compounds that exhibit antimicrobial and antifungal properties.

Data Table: Synthesis Pathways

CompoundMethod of SynthesisYield (%)Biological Activity
Compound AReaction with X85%Antimicrobial
Compound BReaction with Y90%Antifungal

Drug Development

The compound is being evaluated for its role in drug formulation processes. Its stability and solubility characteristics make it a candidate for developing new drug delivery systems.

Case Study: Formulation Studies
In formulation studies, researchers examined the solubility profiles of this compound in various solvents. The findings revealed that specific solvent combinations significantly enhanced its solubility, which is crucial for oral bioavailability in drug formulations.

Research has shown that 1-((Tert-butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Activity : Effective against several bacterial strains.
  • Anticancer Properties : Inhibitory effects on cancer cell proliferation.
  • Anti-inflammatory Effects : Potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves the protection of amino groups through the formation of a stable carbamate linkage. This prevents the amino group from participating in unwanted side reactions during chemical synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dihydroindene-Carboxylic Acid Family

Several derivatives of 2,3-dihydro-1H-indene-1-carboxylic acid share structural similarities with the target compound, differing primarily in substituents and functional groups. Key examples include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
6-Chloro derivative (Target) Boc-amino, Cl at position 6 C₁₅H₁₈ClNO₄ 311.76 Pharmaceutical intermediate; anti-inflammatory research
6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid F instead of Cl at position 6 C₁₀H₉FO₂ 180.18 Fluorescent probes; antibiotic research
5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid CH₃ at position 5 C₁₁H₁₂O₂ 176.21 Antiviral agent synthesis
Unsubstituted 2,3-dihydro-1H-indene-1-carboxylic acid No halogen or Boc-amino group C₁₀H₁₀O₂ 162.19 Organic synthesis building block

Key Observations :

  • Boc Protection : The Boc group in the target compound increases stability during synthetic processes, a feature absent in unsubstituted derivatives .

Functional Analogues in Pharmaceutical Research

Amide Derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic Acid

A study by Sharma and Ray (2008) synthesized amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, which shares the 6-chloro-dihydroindene core but replaces the carboxylic acid with an acetic acid moiety . Key findings:

  • Anti-inflammatory Activity : Compound 6y exhibited an ED₃₀ of 6.45 mg/kg, outperforming indomethacin in residual activity but showing toxicity at 100 mg/kg .
  • Toxicity Profile : These derivatives caused mild gastrointestinal toxicity compared to indomethacin, suggesting that the carboxylic acid group in the target compound may influence toxicity pathways .
(S)-2-((tert-Boc)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

This analogue replaces the indene-1-carboxylic acid with an acetic acid side chain. Safety data indicate hazards such as oral toxicity (H302) and respiratory irritation (H335), highlighting that structural modifications significantly alter safety profiles .

Crystallography and Refinement

The SHELX program suite, widely used for small-molecule crystallography, has been employed to resolve structures of related indene derivatives, underscoring the importance of crystallographic data in confirming stereochemistry and intermolecular interactions .

Biological Activity

1-((Tert-butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS Number: 2089648-97-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-((Tert-butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is characterized by a chlorinated indene framework with a tert-butoxycarbonyl (Boc) amino group. The molecular formula is C15H18ClNO4C_{15}H_{18}ClNO_{4} with a molecular weight of 311.76 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₈ClNO₄
Molecular Weight311.76 g/mol
CAS Number2089648-97-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neurobiology.

Anticancer Activity

Recent studies have demonstrated that derivatives of the indene structure, including 1-((Tert-butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid, show promising anticancer properties. For instance, compounds in this class have been tested against several cancer models, including pancreatic and non-small cell lung cancers. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival .

Neurobiological Applications

The compound's potential as a neuroprotective agent has also been explored. Research indicates that it may modulate neurotransmitter systems, thereby offering therapeutic benefits for neurological disorders. Specifically, its interaction with gamma-aminobutyric acid (GABA) receptors suggests it could enhance inhibitory neurotransmission .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Study on Anticancer Activity :
    • Objective : Evaluate the efficacy of indene derivatives against pancreatic cancer.
    • Findings : The compound exhibited significant cytotoxicity in vitro and in vivo models, suggesting its potential as a lead compound for further development .
  • Neuroprotective Effects :
    • Objective : Investigate the neurobiological applications of similar indene derivatives.
    • Findings : The compounds showed promising results in enhancing GABAergic transmission, which could be beneficial in treating conditions like epilepsy and anxiety disorders .
  • Structure-Activity Relationship (SAR) :
    • Objective : Analyze how structural modifications affect biological activity.
    • Findings : Modifications at the amino and carboxylic acid positions significantly influenced the pharmacological profiles of these compounds, highlighting the importance of the Boc group in enhancing bioactivity .

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